Guanylyl imidodiphosphate

Description

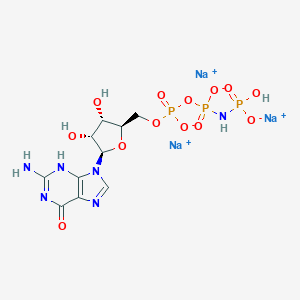

Guanylyl imidodiphosphate (GMPPNP), also termed 5'-guanylyl imidodiphosphate or GppNHp, is a non-hydrolysable GTP analog in which the oxygen bridging the β- and γ-phosphates is replaced by an imido group (NH) . This structural modification renders it resistant to hydrolysis by GTPases, making it invaluable for studying GTP-dependent processes in a "locked" active state. GMPPNP is widely used to:

Propriétés

Numéro CAS |

148892-91-5 |

|---|---|

Formule moléculaire |

C10H16N6Na3O14P3 |

Poids moléculaire |

606.16 g/mol |

Nom IUPAC |

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate |

InChI |

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1 |

Clé InChI |

AVHZFABRVPIWCT-ZVQJTLEUSA-K |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; |

Origine du produit |

United States |

Méthodes De Préparation

Core Reaction Mechanism

GMP-PNP is synthesized via substitution of the β-γ bridging oxygen atom in GTP with a nitrogen atom. This modification confers resistance to hydrolysis by GTPases, making it invaluable for trapping GTP-dependent complexes. The reaction typically involves nucleophilic displacement using imidodiphosphate precursors under controlled pH conditions.

Key Steps:

-

Activation of GTP : The γ-phosphate of GTP is activated using carbodiimide reagents, enhancing its electrophilicity.

-

Nitrogen Insertion : Reaction with ammonium hydroxide or amine derivatives replaces the β-γ oxygen with a nitrogen atom.

-

Deprotection and Isolation : Protective groups on the guanine base or ribose are removed, followed by precipitation or chromatographic purification.

Protocol A: Carbodiimide-Mediated Coupling

-

Reagents : GTP disodium salt, imidodiphosphoric acid, EDC, Tris-HCl buffer (pH 7.5).

-

Procedure :

-

Dissolve GTP (1 mmol) and imidodiphosphoric acid (1.2 mmol) in 50 mL Tris-HCl.

-

Add EDC (2 mmol) dropwise at 4°C.

-

Stir for 24 hours, maintaining pH 7.5 with NaOH.

-

Terminate the reaction with cold ethanol precipitation.

-

Protocol B: Enzymatic Phosphorylation

-

Enzyme : Nucleoside diphosphate kinase (NDPK).

-

Substrates : GMP and imidodiphosphate.

-

Conditions : ATP as a phosphate donor, Mg²⁺-enriched buffer.

-

Outcome : Generates GMP-PNP with >90% purity but lower scalability.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR : Distinct ribose proton signals at δ 5.90 (d, H-1'), δ 4.70 (m, H-2'), δ 4.30 (m, H-3').

-

³¹P NMR : Three phosphate resonances at δ -5.2 (α), -10.8 (β), -21.4 (γ-imido).

-

Mass Spectrometry : ESI-MS m/z 523.1 [M-H]⁻, confirming molecular weight 522.20 g/mol.

Applications in Biochemical Research

G-Protein Activation Studies

GMP-PNP stabilizes Gα subunits in their active conformation, enabling crystallography and binding assays. For example, in in vitro translation systems, 50 µM GMP-PNP inhibits 43S ribosome complex dissociation, facilitating mRNA-ribosome interaction analysis.

Analyse Des Réactions Chimiques

Binding Reactions with G-Proteins and Enzymes

GMP-PNP primarily interacts with GTP-binding proteins through high-affinity, Mg²⁺-dependent binding. This interaction stabilizes G-proteins in their active conformation, enabling persistent signaling . Key findings include:

- Irreversible activation of Gα subunits in heterotrimeric G-proteins, with dissociation constants (K<sub>d</sub>) in the low micromolar range .

- Competitive inhibition of GTP hydrolysis in small GTPases (e.g., Ras, Rho), blocking downstream signaling.

Table 1: Binding Affinity of GMP-PNP vs. Natural GTP

| Property | GMP-PNP | GTP |

|---|---|---|

| Hydrolysis resistance | Yes (β,γ-imido bond) | No |

| G-protein activation | Irreversible | Transient |

| K<sub>d</sub> (Gα<sub>s</sub>) | 0.2–1.0 μM | 1–6 μM |

Enzyme Activation Mechanisms

GMP-PNP potently stimulates adenylate cyclase (AC) isoforms by mimicking GTP in regulatory domains. Studies using purified AC catalytic domains (VC1:IIC2) reveal:

- Fluorescence shifts in TNP-nucleotide binding (Table 2) .

- Docking analyses show GMP-PNP occupies the catalytic site similarly to ATP, forming hydrogen bonds with Asn1025 and Lys1065 .

Table 2: Fluorescence Emission Shifts of TNP-Nucleotides Bound to VC1:IIC2

| Nucleotide | Emission Peak (Unbound) | Emission Peak (Bound) | Blue-Shift |

|---|---|---|---|

| TNP-GTP | 545 nm | 537 nm | 8 nm |

| TNP-ATP | 545 nm | 532 nm | 13 nm |

Inhibition of GTPase Activity

GMP-PNP acts as a competitive inhibitor in GTPase assays:

- Mitochondrial F<sub>1</sub>-ATPase : Rapid inhibition (IC<sub>50</sub> = 15 μM) followed by slow reversal due to cooperative binding .

- Ribosome-dependent GTPase : Blocks translocation during protein synthesis .

Structural Insights from Molecular Modeling

Docking studies using GOLD 3.0.1 software highlight:

- Hydrophobic pocket insertion : The TNP-group of GMP-PNP inserts between VC1 and IIC2 subunits, enhancing binding stability .

- Divergent orientation : The N2-atom of guanine forms a hydrogen bond with Asp1018, altering triphosphate alignment compared to ATP .

Absence of Hydrolytic or Redox Reactions

Due to its non-hydrolyzable β,γ-imido bond, GMP-PNP does not participate in:

Applications De Recherche Scientifique

Adenylate Cyclase Activation

Gpp(NH)p is primarily known for its ability to activate adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). This activation has been observed in various tissues:

- Erythrocyte Membranes : In studies involving frog erythrocyte membranes, Gpp(NH)p caused significant enzyme activation, which was characterized by a lag period of 10 to 15 minutes before reaching peak activity. This activation was found to be irreversible under certain conditions, indicating potential modifications to the enzyme structure post-activation .

- Myocardial Preparations : Similar effects were noted in solubilized canine myocardial preparations, where Gpp(NH)p enhanced enzyme activity significantly compared to intact cells .

Case Study: Vasopressin-Induced Water Flow

A study demonstrated that Gpp(NH)p enhances the osmotic water flow induced by vasopressin in toad bladders. This suggests that Gpp(NH)p can modulate water permeability through its influence on adenylate cyclase activity, providing insights into renal physiology and hormone action mechanisms .

G Protein Modulation

Gpp(NH)p plays a vital role in studying G protein-coupled receptor (GPCR) signaling pathways. It acts as a potent activator of G proteins, facilitating the understanding of receptor interactions and downstream signaling events:

- Inhibition Studies : Research indicates that Gpp(NH)p can decrease the affinity of certain receptors for their agonists, thereby altering the signaling dynamics within cells. This has implications for drug design targeting GPCRs .

Case Study: Opioid Receptor Interactions

Research involving frog brain opioid receptors showed that Gpp(NH)p affects the apparent molecular size and binding affinity of these receptors. This highlights its utility in examining receptor-G protein complexes and their functional states .

Protein Synthesis Research

Gpp(NH)p is instrumental in studies related to protein synthesis, particularly in the initiation phase where GTP hydrolysis is critical:

- Translation Initiation : The compound is used to analyze the pre-initiation complex formation in various organisms, including Mycobacterium tuberculosis. Its role as a translation initiation inhibitor allows researchers to dissect the mechanisms involved in protein synthesis at a molecular level .

Data Table: Summary of Applications

Neurophysiological Effects

Gpp(NH)p has been shown to mimic long-term potentiation effects in neuronal tissues, particularly in studies involving Aplysia californica. This suggests its potential for influencing synaptic plasticity and memory-related processes .

Case Study: Long-Term Potentiation Mimicry

The injection of Gpp(NH)p into neuronal cells resulted in biochemical changes similar to those observed during long-term potentiation, indicating its role as a signaling molecule that can influence neuroplasticity .

Mécanisme D'action

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate exerts its effects by binding to G proteins and irreversibly activating them. The compound mimics the natural guanosine triphosphate, allowing it to bind to the G protein’s active site. This binding induces a conformational change in the G protein, leading to its activation. The activated G protein then participates in various cellular signaling pathways, including those involved in proliferation, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

GMPPNP belongs to a family of non-hydrolysable nucleotides. Key analogs include:

Enzyme Activation Efficiency

- Adenylate Cyclase Activation :

GMPPNP strongly stimulates adenylate cyclase in rat heart tissue, enhancing epinephrine-induced activity by 2–3-fold at 100 μM . In contrast, GTP shows transient activation due to hydrolysis, while GDPNP (a GDP analog) exhibits weaker effects . - Retinal Guanylyl Cyclase (retGC) :

ATP outperforms AMP-PNP in retGC activation, suggesting nucleotide-specific cooperativity with GCAPs (guanylyl cyclase-activating proteins) . - ARF Activation :

GMPPNP binds ADP-ribosylation factors (ARFs) with high affinity, inducing conformational changes critical for vesicle trafficking .

Structural Studies

- Ras Proteins: Neutron diffraction studies reveal that β-GMPPNP adopts a protonated state in Ras, mimicking the transition state of GTP hydrolysis .

- SelB•GMPPNP Complex :

Crystallization of SelB (a bacterial elongation factor) with GMPPNP under 1.7 M (NH₄)₂SO₄ at pH 5.1 highlights its utility in stabilizing protein-ligand interactions .

Functional Specificity in Cellular Systems

- GLUT4 Translocation :

In CHO cells, GMPPNP induces GLUT4myc translocation to the cell surface, mirroring insulin’s effect . This activity is absent in GTP due to rapid hydrolysis. - SRP-FtsY Complex Stability :

GMPPNP stabilizes the SRP-FtsY complex on membranes, enabling precise analysis of GTPase-driven protein targeting .

Key Research Findings

Contrasting Effects on Cyclase Systems

In adipocytes, GTP inhibits adenylate cyclase, whereas GMPPNP and GDP stimulate it, highlighting divergent roles of hydrolyzable vs. non-hydrolyzable nucleotides .

Role in Antibiotic Resistance

GMPPNP is used to immobilize polysomes in ribosome profiling, offering an alternative to cycloheximide . Its non-hydrolysable nature ensures prolonged inhibition of elongation factors.

Pharmacological Screening

GMPPNP is employed in competition assays to study antipsychotic binding to dopamine D2 and 5-HT2A receptors, leveraging its stability to probe receptor-G protein interactions .

Activité Biologique

Guanylyl imidodiphosphate (GMP-PNP) is a non-hydrolyzable analog of GTP (guanosine triphosphate) that serves as a potent activator of various biological processes, particularly those involving adenylate cyclase and G protein-coupled receptors (GPCRs). Its unique structure allows it to mimic GTP, facilitating the activation of signaling pathways without undergoing hydrolysis. This article explores the biological activity of GMP-PNP, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

Adenylate Cyclase Activation

GMP-PNP plays a crucial role in activating adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP), a key second messenger in cellular signaling.

- In Neonatal Rat Hearts : Research indicates that GMP-PNP enhances the activation of adenylate cyclase by glucagon in neonatal rat hearts. In studies, GMP-PNP alone activated adenylate cyclase activity significantly in 14-day-old rats and to a lesser extent in younger hearts. The combination with glucagon resulted in a more pronounced effect, suggesting that GMP-PNP may facilitate glucagon receptor interactions or enhance adenylate cyclase's responsiveness to glucagon .

- Erythrocyte Membranes : In erythrocyte membranes and myocardial preparations, GMP-PNP caused marked enzyme activation. However, its effects were less pronounced in intact cells, indicating that cellular context can influence its efficacy .

Central Cardiovascular Effects

GMP-PNP has been shown to exert significant cardiovascular effects when administered centrally:

- Blood Pressure and Heart Rate : Injections into the lateral cerebral ventricle of anesthetized cats resulted in increased blood pressure and heart rate. This suggests that GMP-PNP activates adenylate cyclase at central sites, influencing cardiovascular centers in the brain .

Case Studies and Experimental Data

-

Study on Neonatal Cardiac Response :

- Objective : To evaluate the role of GMP-PNP in cardiac adenylate cyclase activation.

- Findings : The study found that while glucagon alone had minimal effects on neonatal cardiac tissue, its combination with GMP-PNP significantly enhanced adenylate cyclase activity. This response improved with the age of the rats, indicating developmental changes in receptor sensitivity .

-

Erythrocyte Membrane Activation :

- Objective : To assess the effects of GMP-PNP on erythrocyte membranes.

- Findings : The study demonstrated that GMP-PNP could activate adenylate cyclase effectively in membrane preparations but not as efficiently in whole cells, highlighting the importance of cellular integrity for signaling efficacy .

-

Central Administration Effects :

- Objective : To investigate the cardiovascular effects of GMP-PNP via central administration.

- Findings : Central injections led to increased heart rate and blood pressure, supporting the hypothesis that GMP-PNP acts through central mechanisms rather than peripheral pathways. This reinforces its potential as a modulator in central nervous system-mediated cardiovascular responses .

Summary Table of Biological Activities

Q & A

Q. What is the primary biochemical utility of Guanylyl imidodiphosphate in GTPase studies?

GMPPNP is a non-hydrolyzable GTP analog that stabilizes GTPases in their active conformation, enabling researchers to study nucleotide-dependent protein interactions. It is particularly useful in trapping transient enzymatic states for structural analysis (e.g., crystallography) or kinetic assays .

Q. How does GMPPNP differ from GTP in experimental applications?

Unlike GTP, GMPPNP contains an imidodiphosphate group instead of a β-γ oxygen bridge, rendering it resistant to hydrolysis. This property allows prolonged observation of GTPase activation states in assays such as fluorescence polarization or surface plasmon resonance (SPR) .

Q. What buffer conditions are optimal for GMPPNP-mediated protein stabilization?

A common buffer system includes 100 mM sodium acetate–HCl (pH 5.1) with 1.7 M ammonium sulfate and 20 mM L-cysteine, as used in crystallizing SelB•GMPPNP complexes. Magnesium ions (10 mM) are often added to enhance nucleotide binding .

Advanced Research Questions

Q. What methodological challenges arise when using GMPPNP in structural studies of large protein complexes?

Key challenges include:

- Crystallization variability : Ligand-free proteins may fail to crystallize, necessitating optimization of ionic strength and pH .

- Conformational heterogeneity : GMPPNP-bound proteins may adopt multiple states, requiring cryo-EM or time-resolved X-ray diffraction to resolve dynamics .

- Competitive inhibition : Endogenous GTP in cell lysates can displace GMPPNP, requiring stringent purification protocols .

Q. How can researchers validate GMPPNP's role in nucleotide-dependent dimerization assays?

- Size exclusion chromatography (SEC) : Monitor oligomeric state shifts in the presence of GMPPNP vs. GDP.

- FRET-based assays : Use fluorescently labeled GTPases to detect dimerization kinetics.

- Control experiments : Compare results with GTPγS (another non-hydrolyzable analog) to confirm specificity .

Q. What strategies enhance GMPPNP's stability in long-term kinetic studies?

- Temperature control : Store working solutions at 4°C to prevent degradation.

- Chelating agents : Include EDTA to minimize metal-ion-catalyzed hydrolysis.

- Buffer additives : Use reducing agents like DTT or L-cysteine to maintain protein-nucleotide interactions .

Methodological Tables

Q. Table 1. Crystallization Conditions for SelB•GMPPNP Complexes

| Parameter | Condition | Source |

|---|---|---|

| Buffer | 100 mM sodium acetate–HCl, pH 5.1 | |

| Precipitant | 1.7 M (NH₄)₂SO₄ | |

| Ligand concentration | 3.0 mM GMPPNP | |

| Additives | 20 mM L-cysteine |

Q. Table 2. Key Applications of GMPPNP in Disease Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.